Corchoionol C

Overview

Description

(6S,9S)-Vomifoliol, also known as (6S,9S)-roseoside, is a naturally occurring sesquiterpenoid glycoside. It is found in various plants, including the leaves of Vietnamese Corchorus olitorius L. (Tiliaceae). This compound is known for its biological activities, including its ability to inhibit histamine release induced by antigen-antibody reactions .

Mechanism of Action

Mode of Action

The mode of action of (6S,9S)-vomifoliol is currently unknown due to the lack of comprehensive studies on this compound . Future research could focus on understanding how this compound interacts with its potential targets and the resulting changes that occur.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Corchoionol C involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the cyclohexenone ring: This step involves the cyclization of a suitable precursor to form the cyclohexenone ring structure.

Introduction of hydroxyl groups: Hydroxyl groups are introduced at specific positions on the cyclohexenone ring through selective oxidation reactions.

Glycosylation: The final step involves the glycosylation of the hydroxylated cyclohexenone to form the glycoside this compound.

Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from natural sources, such as the leaves of Corchorus olitorius L. The extraction process includes:

Harvesting and drying: The plant material is harvested and dried to reduce moisture content.

Solvent extraction: The dried plant material is subjected to solvent extraction using solvents like methanol or ethanol to extract the desired compound.

Purification: The crude extract is purified using chromatographic techniques to isolate this compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: (6S,9S)-Vomifoliol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert Corchoionol C to its corresponding alcohols.

Substitution: Substitution reactions can introduce different functional groups onto the cyclohexenone ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are used for substitution reactions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

(6S,9S)-Vomifoliol has several scientific research applications, including:

Chemistry: It is used as a model compound for studying sesquiterpenoid glycosides and their chemical properties.

Biology: The compound is studied for its role in plant defense mechanisms and its interactions with other biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its anti-inflammatory and antihistamine properties.

Comparison with Similar Compounds

(6S,9S)-Roseoside: Another name for Corchoionol C, highlighting its glycoside nature.

Corchoionoside C: A related compound with similar biological activities.

Pinoresinol-4,4’-di-O-β-D-glucoside: Another sesquiterpenoid glycoside with comparable chemical properties.

Uniqueness: (6S,9S)-Vomifoliol is unique due to its specific stereochemistry and its potent inhibition of histamine release. Its distinct molecular structure and biological activity set it apart from other similar compounds .

Biological Activity

Corchoionol C, a diterpene glycoside with the molecular formula and CAS number 189351-15-3, has garnered attention for its potential biological activities. This compound, isolated from various plant sources such as Uraria crinita, exhibits a range of pharmacological effects that merit detailed exploration.

- Molecular Weight : 224.3 g/mol

- Purity : > 95%

- Physical Description : Powder

- Synonyms : 6,9-Dihydroxy-4,7-megastigmadien-3-one; (4S)-4-Hydroxy-4-[(1E,3S)-3-hydroxy-1-buten-1-yl]-3,5,5-trimethyl-2-cyclohexen-1-one

Anticancer Activity

This compound has been reported to exhibit cytotoxic effects against various cancer cell lines. Studies indicate that it can inhibit the growth of cancer cells both in vitro and in vivo. For instance, research highlighted its effectiveness in reducing cell viability in certain carcinoma cell lines, suggesting a potential role as an anticancer agent .

Antioxidant Activity

While some studies have indicated that this compound possesses weak antioxidant properties, it is important to note that its activity may not be as pronounced as other compounds within the same class . The antioxidant capacity of this compound was assessed alongside other phytoconstituents, revealing a comparative analysis of efficacy.

Antiplatelet and Anticoagulant Effects

Recent investigations have demonstrated that this compound exhibits antiplatelet aggregation properties. This activity is significant in the context of cardiovascular health, where inhibiting platelet aggregation can reduce the risk of thrombotic events. The compound's anticoagulant effects were also noted, suggesting its utility in managing blood coagulation disorders .

Case Study: In Vivo Effects

A notable study involved administering this compound to mice subjected to lipopolysaccharide (LPS)-induced lung injury. Results indicated that treatment with this compound improved heart and lung function post-injury, underscoring its potential therapeutic applications in respiratory conditions .

Comparative Biological Activity Table

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, initial findings suggest that its activity may involve modulation of signaling pathways related to inflammation and cell proliferation. The ability to inhibit platelet aggregation points to interactions with pathways involved in thrombus formation.

Properties

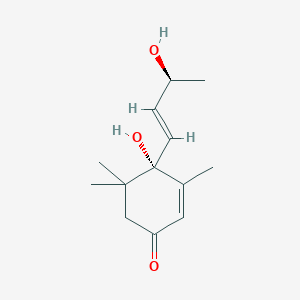

IUPAC Name |

(4S)-4-hydroxy-4-[(E,3S)-3-hydroxybut-1-enyl]-3,5,5-trimethylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O3/c1-9-7-11(15)8-12(3,4)13(9,16)6-5-10(2)14/h5-7,10,14,16H,8H2,1-4H3/b6-5+/t10-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPQMCAKZRXOZLB-ZOLRFCATSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)CC(C1(C=CC(C)O)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)CC([C@]1(/C=C/[C@H](C)O)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the natural sources of Corchoionol C?

A: this compound has been isolated from various plant species. Notably, it's been found in Gnaphalium affine [], Ardisia crispa [], Pulicaria undulata [], Tithonia tagetiflora [], and different varieties of Lactuca sativa [].

Q2: What analytical techniques are commonly used to identify and characterize this compound?

A: The identification and structural elucidation of this compound are primarily achieved through spectroscopic analyses. These include one-dimensional and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, High-resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), and comparison with existing spectral data from literature sources [, ].

Q3: Has this compound demonstrated any biological activity?

A: While specific biological activity data for this compound is limited within the provided research, related compounds isolated alongside it in Ardisia crispa showed moderate cytotoxicity against U87 MG and HepG2 cancer cell lines []. This suggests potential avenues for future research on this compound's biological effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.